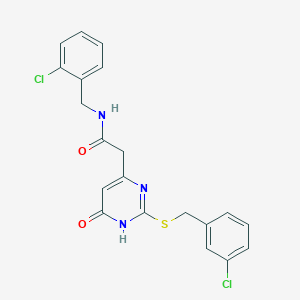

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It was first discovered in 2000 and has since been used in various scientific research applications due to its ability to modulate cellular functions.

Aplicaciones Científicas De Investigación

Applications in Synthesis of N-Heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, playing a significant role in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds form the structural motif of numerous natural products and therapeutically relevant compounds, demonstrating the importance of chiral auxiliaries in medicinal chemistry for creating structurally diverse and biologically active molecules (Philip et al., 2020).

Insecticidal Activity and Mode of Action

The Piperaceae family, which includes compounds similar in structure to (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, demonstrates significant insecticidal activity. The insecticidal properties of Piper spp. are attributed to secondary plant compounds like piperamides, which offer a unique and promising source of biopesticide material. These compounds have been effective against various pests, indicating the potential of piperidine derivatives in developing new, environmentally friendly insecticides (Scott et al., 2007).

Potential in CNS Drug Synthesis

The search for functional chemical groups that could lead to novel central nervous system (CNS) acting drugs has highlighted the significance of heterocycles with nitrogen, such as pyridine and piperidine derivatives. These compounds are central to synthesizing a wide range of CNS active drugs due to their diverse effects, ranging from depression to euphoria to convulsion, demonstrating the vast potential of piperidine derivatives in CNS pharmacology (Saganuwan, 2017).

Role in Heterocyclic Compound Synthesis

Enaminoketones, and their derivatives, including piperidine and pyridine-based structures, are vital for synthesizing various heterocycles. These compounds serve as crucial intermediates for creating pyridine, pyrimidine, and pyrrole derivatives, highlighting the role of piperidine and pyridine moieties in advancing synthetic chemistry and drug discovery (Negri et al., 2004).

Medicinal Chemistry and Pharmaceutical Applications

Piperazine derivatives, which share functional similarity with (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, have been widely studied for their therapeutic uses. These compounds have found applications across a range of therapeutic areas, including as antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of these molecules, underscoring the importance of piperidine and pyridine derivatives in medicinal chemistry (Rathi et al., 2016).

Propiedades

IUPAC Name |

N-[(3S)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQHHLNIWFFUOD-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)

![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)